molecular formula C9H18ClNO2 B2769451 2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride CAS No. 1909315-99-6

2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride

Cat. No.: B2769451
CAS No.: 1909315-99-6
M. Wt: 207.7
InChI Key: HOELICUFXIYBHA-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a derivative of propanoic acid, featuring a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropanoic acid and piperidine.

    Formation of Intermediate: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with an appropriate electrophile, such as an alkyl halide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride
  • 3-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride
  • 4-Methyl-4-(piperidin-4-yl)propanoic acid hydrochloride

Uniqueness

2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the propanoic acid backbone. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs. The position of the methyl group and the piperidine ring can influence the compound’s interaction with molecular targets, making it a valuable compound for research and development.

Biological Activity

2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes. The specific substitution pattern on the piperidine ring can influence its chemical reactivity and biological activity, making it a valuable subject for research.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant physiological effects, particularly in neurological contexts.

Enzyme Inhibition

Research indicates that derivatives of piperidine, including this compound, exhibit potential as enzyme inhibitors . For instance, studies have shown that piperidine derivatives can inhibit soluble epoxide hydrolase (sEH), which is implicated in pain and inflammatory responses . This suggests that the compound may have therapeutic applications in managing pain and inflammation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . A study highlighted that certain piperidine derivatives demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for the most active compounds .

Microbial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.005

Case Study 1: Pain Management

A study published in Pharmaceuticals explored the use of piperidine derivatives as potential treatments for pain management through the inhibition of sEH . The findings indicated that these compounds could reduce inflammatory pain responses effectively.

Case Study 2: Antibacterial Screening

In another investigation, a series of piperidine derivatives were screened for antibacterial activity. The results showed that modifications to the piperidine ring significantly influenced their antimicrobial efficacy, with certain substitutions enhancing activity against Gram-positive bacteria .

Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound. These investigations revealed:

  • Enhanced Stability : Modifications to improve microsomal stability have been shown to increase the bioavailability of these compounds in vivo .
  • Broad-Spectrum Activity : Some derivatives exhibited broad-spectrum antimicrobial activity, indicating their potential as new therapeutic agents against resistant bacterial strains .

Properties

IUPAC Name

2-methyl-3-piperidin-4-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(9(11)12)6-8-2-4-10-5-3-8;/h7-8,10H,2-6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOELICUFXIYBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCNCC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909315-99-6
Record name 2-methyl-3-(piperidin-4-yl)propanoic acid hydrochloride
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